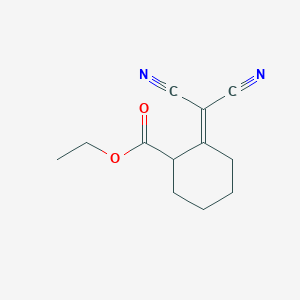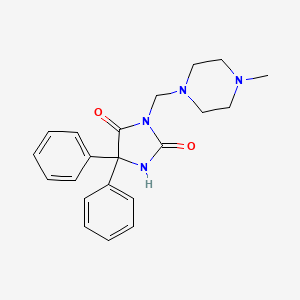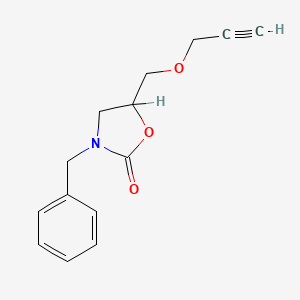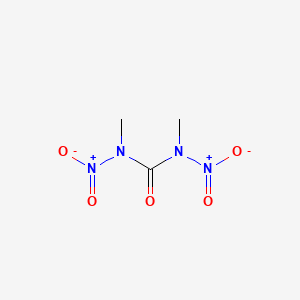
N,N'-Dimethyl-N,N'-dinitrourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N,N’-dinitrourea is an organic compound with the molecular formula C₃H₆N₄O₅ and a molecular weight of 178.1035 g/mol It is a derivative of urea, characterized by the presence of two nitro groups and two methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-N,N’-dinitrourea can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid . The reaction typically involves careful control of temperature and concentration to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N,N’-dinitrourea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or hydroxylamine.
Substitution: The compound can participate in substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrazine or hydroxylamine under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amines such as 4-nitrosemicarbazide and N-hydroxy-N’-nitrourea.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N,N’-dinitrourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Wirkmechanismus
The mechanism by which N,N’-Dimethyl-N,N’-dinitrourea exerts its effects involves interactions with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with specific enzymes and receptors, influencing biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dinitrourea: Similar in structure but lacks the methyl groups.
N,N’-Dimethylurea: Lacks the nitro groups, making it less reactive.
N,N’-Dimethyl-N,N’-dinitroguanidine: Contains a guanidine group instead of a urea group, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
25466-50-6 |
|---|---|
Molekularformel |
C3H6N4O5 |
Molekulargewicht |
178.10 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-dinitrourea |
InChI |
InChI=1S/C3H6N4O5/c1-4(6(9)10)3(8)5(2)7(11)12/h1-2H3 |
InChI-Schlüssel |
FEQAJOCLTADZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


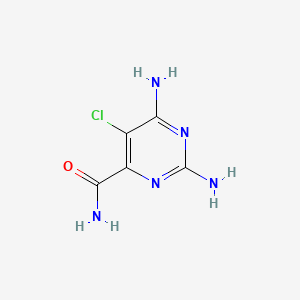
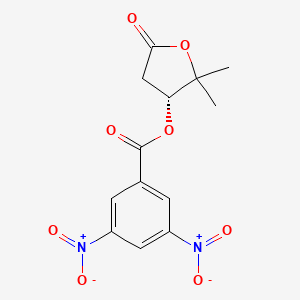
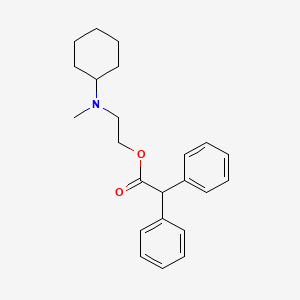

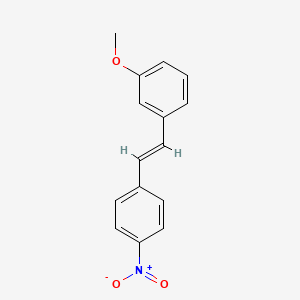
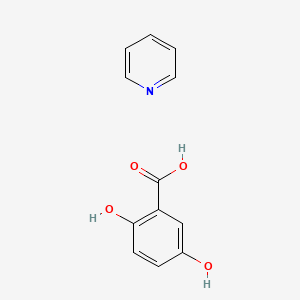

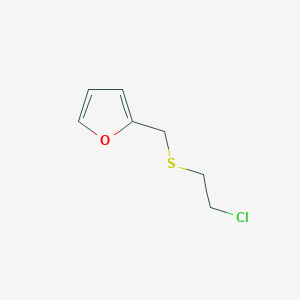
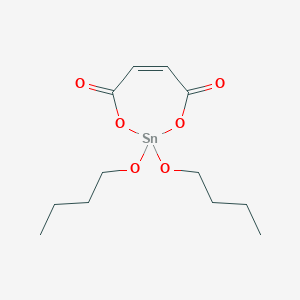
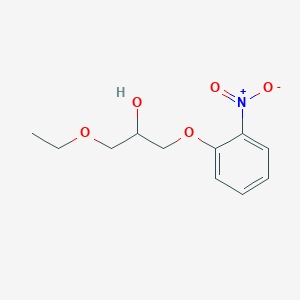
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
